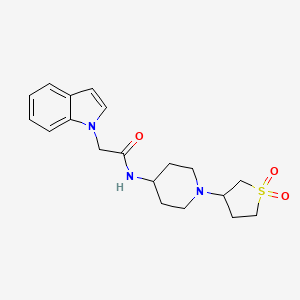
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H25N3O3S and its molecular weight is 375.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(1H-indol-1-yl)acetamide is a complex organic compound that exhibits significant potential in various biological applications. This article explores its structural characteristics, synthesis, and biological activities, including anti-inflammatory and potential antiviral properties.
Structural Characteristics
The compound features a unique structure comprising:
- Piperidine ring
- Indole moiety
- Tetrahydrothiophene unit with a sulfone group
Its molecular formula is C16H18N2O4S, with a molecular weight of approximately 334.4 g/mol. The intricate design of this compound suggests it may interact with various biological targets, making it a candidate for drug development.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the piperidine and tetrahydrothiophene moieties through cyclization reactions.
- Introduction of the indole group via electrophilic substitution.
- Amidation to form the final product.
Specific reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in optimizing yields and purity.
Anti-inflammatory Properties
Preliminary studies indicate that this compound may exhibit anti-inflammatory effects. It is believed to modulate the NF-κB signaling pathway, which is pivotal in inflammatory responses and cancer progression.
Research Findings
A summary of relevant studies highlights the compound's biological activity:
Case Studies
While specific case studies focusing solely on this compound are scarce, analogous compounds have been evaluated extensively:
- Anticancer Activity : Analogous compounds have been tested against various cancer cell lines using MTT assays to determine their efficacy. For instance, compounds similar to this one have shown IC50 values indicating effective cytotoxicity against human colon cancer cells .
- Antimicrobial Evaluation : Compounds with similar structural features were assessed for their ability to inhibit bacterial growth, showing comparable results to standard antibiotics .
Propiedades
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-indol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c23-19(13-22-9-5-15-3-1-2-4-18(15)22)20-16-6-10-21(11-7-16)17-8-12-26(24,25)14-17/h1-5,9,16-17H,6-8,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEFLMZEYFQGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C=CC3=CC=CC=C32)C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














